molecular formula C22H19N3O2 B6118293 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide

3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide

Cat. No. B6118293
M. Wt: 357.4 g/mol
InChI Key: FSWHDILRZOLZSS-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide, also known as CBHPH, is a hydrazone derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has shown promising results in scientific research, particularly in the areas of cancer therapy, antimicrobial activity, and enzyme inhibition. In

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide varies depending on the application. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide inhibits the Akt/mTOR signaling pathway, which leads to the induction of apoptosis in cancer cells. In antimicrobial activity, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide disrupts the bacterial cell membrane, leading to cell death. In enzyme inhibition, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased cholinergic activity.
Biochemical and Physiological Effects:
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown various biochemical and physiological effects, including induction of apoptosis in cancer cells, inhibition of bacterial growth, and increased cholinergic activity. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide is its low toxicity, which makes it a safer alternative to other compounds. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown high yield and purity in synthesis, making it a cost-effective option for lab experiments. However, one limitation of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide research, including the exploration of its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide for different applications. Furthermore, the development of novel synthesis methods and modifications to the structure of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide may lead to improved efficacy and reduced toxicity.

Synthesis Methods

3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide can be synthesized through various methods, including the reaction between 4-hydroxybenzaldehyde and 3-(9H-carbazol-9-yl)propanohydrazide in the presence of a catalyst such as acetic acid. Another method involves the reaction between 4-hydroxybenzaldehyde and 3-(9H-carbazol-9-yl)propanehydrazide in the presence of a base such as sodium hydroxide. Both methods have shown to be effective in synthesizing 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide with high yield and purity.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown potential in various scientific research applications, particularly in the areas of cancer therapy, antimicrobial activity, and enzyme inhibition. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has been shown to induce apoptosis in cancer cells through the inhibition of the Akt/mTOR signaling pathway. 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown enzyme inhibition activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease.

properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-17-11-9-16(10-12-17)15-23-24-22(27)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-12,15,26H,13-14H2,(H,24,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWHDILRZOLZSS-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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